1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride
Overview
Description
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 4-methoxyphenoxy group.
Preparation Methods
The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-chlorophenylpiperazine with 4-methoxyphenol in the presence of a suitable base and solvent. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets in the body. It is known to act as a serotonergic antagonist, meaning it binds to serotonin receptors and blocks the actions of serotonin. This interaction can modulate various physiological processes and has potential therapeutic implications.
Comparison with Similar Compounds
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride can be compared with other similar compounds, such as:
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride: This compound also contains a piperazine ring substituted with a 3-chlorophenyl group but differs in the other substituents.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar piperazine ring structure but with different substituents. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3.2ClH/c1-25-19-5-7-20(8-6-19)26-15-18(24)14-22-9-11-23(12-10-22)17-4-2-3-16(21)13-17;;/h2-8,13,18,24H,9-12,14-15H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZDXIMBWLPUNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.